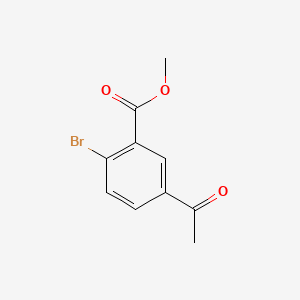

Methyl 5-acetyl-2-bromobenzoate

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

methyl 5-acetyl-2-bromobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPHIAVRWXRZWGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(C=C1)Br)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 5-acetyl-2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a feasible synthetic pathway for methyl 5-acetyl-2-bromobenzoate, a valuable intermediate in pharmaceutical and organic synthesis. The proposed pathway involves a two-step process commencing with the Friedel-Crafts acylation of 2-bromobenzoic acid to yield 5-acetyl-2-bromobenzoic acid, followed by its esterification to the final product. This document details the experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthesis workflow.

Synthetic Pathway Overview

The synthesis of methyl 5-acetyl-2-bromobenzoate is most effectively achieved through a two-step reaction sequence. The initial step involves the introduction of an acetyl group to the aromatic ring of 2-bromobenzoic acid via a Friedel-Crafts acylation reaction. The resulting carboxylic acid intermediate, 5-acetyl-2-bromobenzoic acid, is then subjected to esterification to yield the desired methyl ester.

Caption: Synthetic workflow for methyl 5-acetyl-2-bromobenzoate.

Experimental Protocols

Step 1: Synthesis of 5-acetyl-2-bromobenzoic acid via Friedel-Crafts Acylation

The Friedel-Crafts acylation introduces an acetyl group onto the benzene ring of 2-bromobenzoic acid. The reaction typically employs an acylating agent such as acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Protocol:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (2.5 equivalents) in an inert solvent such as dichloromethane or 1,2-dichloroethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.2 equivalents) dropwise to the stirred suspension.

-

After the addition is complete, add 2-bromobenzoic acid (1.0 equivalent) portion-wise, maintaining the temperature at 0 °C.

-

Once the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40-50 °C for dichloromethane).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to 0 °C and quench by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-acetyl-2-bromobenzoic acid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water).

Step 2: Synthesis of Methyl 5-acetyl-2-bromobenzoate via Fischer Esterification

Fischer esterification is a classic and effective method for converting carboxylic acids to esters using an alcohol in the presence of a strong acid catalyst.

Protocol:

-

In a round-bottom flask, dissolve 5-acetyl-2-bromobenzoic acid (1.0 equivalent) in an excess of methanol (e.g., 10-20 equivalents).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

-

Heat the reaction mixture to reflux (approximately 65 °C) and maintain for several hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in a suitable organic solvent, such as ethyl acetate.

-

Wash the organic solution with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-acetyl-2-bromobenzoate.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Data Presentation

The following tables summarize the key quantitative parameters for the proposed synthesis pathway. Please note that the yields are indicative and can vary based on the specific reaction conditions and scale.

Table 1: Reagents and Reaction Conditions for Friedel-Crafts Acylation

| Parameter | Value |

| Starting Material | 2-Bromobenzoic Acid |

| Acylating Agent | Acetyl Chloride |

| Catalyst | Aluminum Chloride (AlCl₃) |

| Solvent | Dichloromethane |

| Temperature | 0 °C to Reflux |

| Reaction Time | 4-8 hours |

| Indicative Yield | 60-75% |

Table 2: Reagents and Reaction Conditions for Fischer Esterification

| Parameter | Value |

| Starting Material | 5-Acetyl-2-bromobenzoic Acid |

| Reagent | Methanol |

| Catalyst | Sulfuric Acid (H₂SO₄) |

| Temperature | Reflux (~65 °C) |

| Reaction Time | 3-6 hours |

| Indicative Yield | 85-95% |

Logical Relationships and Workflow

The synthesis follows a logical progression from a readily available starting material to the target compound through two distinct and well-established reaction types.

Synthesis of Methyl 5-acetyl-2-bromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Overview and Synthetic Strategy

The target molecule, Methyl 5-acetyl-2-bromobenzoate, can be effectively synthesized via the Friedel-Crafts acylation of Methyl 2-bromobenzoate. This electrophilic aromatic substitution reaction introduces an acetyl group onto the benzene ring. The directing effects of the ortho-bromo and meta-ester substituents on the starting material favor the introduction of the new acyl group at the 5-position. Aluminum chloride (AlCl₃) is a common and effective Lewis acid catalyst for this transformation.

The proposed reaction scheme is as follows:

Caption: Proposed synthesis of Methyl 5-acetyl-2-bromobenzoate.

Quantitative Data

The following tables summarize the key quantitative data for the starting material and the product.

Table 1: Properties of Starting Material: Methyl 2-bromobenzoate

| Property | Value |

| CAS Number | 610-94-6 |

| Molecular Formula | C₈H₇BrO₂ |

| Molecular Weight | 215.04 g/mol |

| Boiling Point | 252 °C |

| Density | 1.532 g/mL at 25 °C |

Table 2: Properties of Product: Methyl 5-acetyl-2-bromobenzoate

| Property | Value |

| CAS Number | 1263286-07-2 |

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | 257.08 g/mol |

| Boiling Point | 349.5 ± 32.0 °C |

| Appearance | White to off-white solid |

Experimental Protocol (Proposed)

This protocol is based on standard Friedel-Crafts acylation procedures and should be optimized for specific laboratory conditions.

Materials and Reagents

-

Methyl 2-bromobenzoate

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer

-

Ice bath

Reaction Procedure

Caption: Experimental workflow for the synthesis.

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane under a nitrogen atmosphere.

-

Addition of Acetyl Chloride: Cool the suspension to 0 °C using an ice bath. Add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension over 15-20 minutes.

-

Addition of Substrate: To this mixture, add Methyl 2-bromobenzoate (1.0 equivalent) dropwise at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of 1 M hydrochloric acid.

-

Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization to afford the pure Methyl 5-acetyl-2-bromobenzoate.

Characterization

The final product should be characterized to confirm its identity and purity. The following data, where available, can be used for comparison.

Table 3: Characterization Data of Methyl 5-acetyl-2-bromobenzoate

| Analysis | Expected Results |

| ¹H NMR | Peaks corresponding to the aromatic protons (three distinct signals), the methyl ester protons (singlet, ~3.9 ppm), and the acetyl protons (singlet, ~2.6 ppm). |

| ¹³C NMR | Signals for the carbonyl carbons of the ester and ketone, the aromatic carbons, and the methyl carbons. |

| IR Spectroscopy | Characteristic carbonyl stretching frequencies for the ester and ketone groups (~1720 cm⁻¹ and ~1680 cm⁻¹, respectively), and C-Br stretching. |

| Mass Spectrometry | Molecular ion peak corresponding to the calculated molecular weight (257.08 g/mol ). |

| Melting Point | To be determined experimentally. |

Logical Relationships in Synthesis and Application

The synthesis of Methyl 5-acetyl-2-bromobenzoate is a key step in the creation of more complex molecules for various applications, particularly in drug discovery and development.

Caption: Logical flow from synthesis to application.

This guide provides a foundational framework for the synthesis and characterization of Methyl 5-acetyl-2-bromobenzoate. Researchers are encouraged to adapt and optimize the proposed protocol to suit their specific laboratory conditions and to perform thorough characterization to confirm the identity and purity of the final product.

An In-depth Technical Guide to the Chemical Properties of Methyl 5-acetyl-2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-acetyl-2-bromobenzoate is a substituted aromatic compound with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring a bromo substituent ortho to a methyl ester and an acetyl group para to the ester, presents a unique combination of functional groups that can be exploited for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of its chemical properties, a proposed synthetic route, detailed experimental protocols for its preparation and characterization, and essential safety information. While experimental data for this specific molecule is limited in publicly available literature, this guide leverages data from closely related compounds and established chemical principles to provide a thorough profile.

Chemical and Physical Properties

The fundamental chemical and physical properties of Methyl 5-acetyl-2-bromobenzoate are summarized in Table 1. It is important to note that while some data is available from chemical suppliers, other values are estimated based on the properties of analogous compounds.

Table 1: Chemical and Physical Properties of Methyl 5-acetyl-2-bromobenzoate

| Property | Value | Source/Comment |

| IUPAC Name | Methyl 5-acetyl-2-bromobenzoate | N/A |

| Synonyms | Benzoic acid, 5-acetyl-2-bromo-, methyl ester | [1] |

| CAS Number | 1263286-07-2 | [1] |

| Molecular Formula | C₁₀H₉BrO₃ | [1] |

| Molecular Weight | 257.08 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 349.5 ± 32.0 °C | [2] |

| Melting Point | Not available | Data not found in search results. |

| Solubility | Not available | Data not found in search results. Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. |

| Density | Not available | Data not found in search results. |

Synthesis and Reactivity

Proposed Synthesis Pathway

The synthesis would involve the Fischer esterification of 2-bromo-5-acetylbenzoic acid with methanol in the presence of a catalytic amount of strong acid.

Caption: Proposed synthesis of Methyl 5-acetyl-2-bromobenzoate.

Reactivity Profile

The chemical reactivity of Methyl 5-acetyl-2-bromobenzoate is dictated by its three main functional groups: the methyl ester, the acetyl group, and the bromo substituent on the aromatic ring.

-

Ester Group: The methyl ester can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. It can also be converted to other esters via transesterification or to amides by reaction with amines.

-

Acetyl Group: The ketone of the acetyl group can undergo nucleophilic addition reactions and can be reduced to a secondary alcohol. The alpha-protons of the acetyl group are acidic and can be deprotonated to form an enolate, which can then participate in various carbon-carbon bond-forming reactions.

-

Bromo Substituent: The bromine atom can be displaced via nucleophilic aromatic substitution under harsh conditions or, more commonly, can participate in transition metal-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents at the 2-position.

Caption: Key reactivity pathways of the title compound.

Experimental Protocols

The following are detailed, generalized protocols for the synthesis and characterization of Methyl 5-acetyl-2-bromobenzoate.

Synthesis: Fischer Esterification of 2-Bromo-5-acetylbenzoic Acid

Materials:

-

2-Bromo-5-acetylbenzoic acid

-

Methanol (anhydrous)

-

Sulfuric acid (concentrated)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexane

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-bromo-5-acetylbenzoic acid (1.0 eq).

-

Add an excess of anhydrous methanol (e.g., 10-20 eq).

-

Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) to the stirring solution.

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Characterization Workflow

A general workflow for the characterization of the synthesized Methyl 5-acetyl-2-bromobenzoate is outlined below.

Caption: General workflow for product characterization.

Spectroscopic Characterization

While experimental spectra for Methyl 5-acetyl-2-bromobenzoate were not found, the expected spectroscopic data can be predicted based on its structure and comparison with similar compounds.

Table 2: Predicted Spectroscopic Data for Methyl 5-acetyl-2-bromobenzoate

| Technique | Predicted Data |

| ¹H NMR | * δ ~8.2-8.0 ppm (d, 1H): Aromatic proton ortho to the acetyl group. |

| * δ ~7.9-7.7 ppm (dd, 1H): Aromatic proton between the bromo and acetyl groups. | |

| * δ ~7.6-7.4 ppm (d, 1H): Aromatic proton ortho to the bromo group. | |

| * δ ~3.9 ppm (s, 3H): Methyl ester protons. | |

| * δ ~2.6 ppm (s, 3H): Acetyl methyl protons. | |

| ¹³C NMR | * δ ~196 ppm: Carbonyl carbon of the acetyl group. |

| * δ ~165 ppm: Carbonyl carbon of the methyl ester. | |

| * δ ~140-120 ppm: Aromatic carbons. | |

| * δ ~53 ppm: Methyl ester carbon. | |

| * δ ~27 ppm: Acetyl methyl carbon. | |

| IR (cm⁻¹) | * ~3000-2850: C-H stretching (aromatic and aliphatic). |

| * ~1720: C=O stretching (ester). | |

| * ~1680: C=O stretching (ketone). | |

| * ~1600-1450: C=C stretching (aromatic). | |

| * ~1250: C-O stretching (ester). | |

| Mass Spec (m/z) | * [M]⁺ at 256/258: Molecular ion peak with isotopic pattern for bromine. |

| * [M-OCH₃]⁺ at 225/227: Fragment corresponding to the loss of the methoxy group. | |

| * [M-COCH₃]⁺ at 213/215: Fragment corresponding to the loss of the acetyl group. |

Safety and Handling

Detailed toxicological data for Methyl 5-acetyl-2-bromobenzoate is not available. However, based on the safety information for structurally related brominated aromatic esters, the following precautions should be taken.

-

Hazard Statements: May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands and any exposed skin thoroughly after handling.

-

Use only outdoors or in a well-ventilated area.

-

Wear protective gloves, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

IF INHALED: Remove person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep container tightly closed.

-

Dispose of contents/container in accordance with local regulations.

-

It is crucial to handle this compound in a fume hood using appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Conclusion

Methyl 5-acetyl-2-bromobenzoate is a potentially valuable building block in organic synthesis. This guide provides a comprehensive overview of its known and predicted chemical properties, a viable synthetic route, and necessary experimental and safety protocols. While a lack of extensive published experimental data necessitates reliance on analogy and prediction, the information presented herein serves as a robust starting point for researchers and drug development professionals interested in utilizing this compound in their work. Further experimental validation of the properties and reactivity of Methyl 5-acetyl-2-bromobenzoate is encouraged to expand the knowledge base for this chemical entity.

References

An In-depth Technical Guide to Methyl 5-acetyl-2-bromobenzoate

CAS Number: 27475-14-5 Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of Methyl 5-acetyl-2-bromobenzoate, a chemical intermediate with applications in organic synthesis and medicinal chemistry. The guide covers its chemical properties, a plausible synthetic route, and general experimental workflows for its preparation and analysis.

Chemical and Physical Properties

Methyl 5-acetyl-2-bromobenzoate is a substituted aromatic compound containing bromo, acetyl, and methyl ester functional groups. These features make it a versatile building block for the synthesis of more complex molecules. The key quantitative data for this compound are summarized below.

| Property | Value |

| CAS Number | 27475-14-5 |

| Molecular Formula | C10H9BrO3 |

| Molecular Weight | 257.08 g/mol |

| Appearance | White to off-white crystalline powder |

| Purity | Typically ≥97% |

| Boiling Point | ~334.7 °C at 760 mmHg (Predicted) |

| Density | ~1.5 g/cm³ (Predicted) |

| InChI Key | YJFLCKIZHGFGSS-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway: Friedel-Crafts Acylation

The most direct method for synthesizing Methyl 5-acetyl-2-bromobenzoate is the Friedel-Crafts acylation of Methyl 2-bromobenzoate using acetyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). The bromine atom is an ortho-, para-director; however, the ester group is a meta-director. The acylation is expected to occur at the position para to the bromine and meta to the ester, yielding the desired 5-acetyl product.

Caption: Proposed synthesis of Methyl 5-acetyl-2-bromobenzoate via Friedel-Crafts acylation.

Detailed Experimental Protocol (General)

The following protocol outlines a general procedure for the Friedel-Crafts acylation described above.

Materials:

-

Methyl 2-bromobenzoate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride (CH₃COCl)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate Solution (NaHCO₃)

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dichloromethane (DCM). Cool the flask in an ice bath to 0 °C.

-

Addition of Catalyst: Slowly add anhydrous aluminum chloride (AlCl₃) to the cooled DCM with stirring.

-

Addition of Reactants: In a separate dropping funnel, prepare a solution of Methyl 2-bromobenzoate and acetyl chloride in DCM. Add this solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, maintaining the temperature at 0 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, carefully quench the reaction mixture by slowly pouring it over crushed ice and 1M HCl.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or hexane/ethyl acetate mixture) or by column chromatography on silica gel.

Analytical Workflow and Characterization

A standard workflow is employed to purify and characterize the final product to confirm its identity and purity.

Caption: General workflow for the purification and analysis of the synthesized product.

Expected Analytical Data

-

¹H NMR: Protons on the aromatic ring would appear as distinct signals in the aromatic region. The methyl protons of the ester and acetyl groups would appear as singlets in the aliphatic region.

-

¹³C NMR: The spectrum would show distinct peaks for the carbonyl carbons of the ester and acetyl groups, as well as for the aromatic carbons.

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (257.08 g/mol ), with a characteristic isotopic pattern for a molecule containing one bromine atom.

-

FT-IR Spectroscopy: The spectrum would exhibit characteristic absorption bands for the C=O stretching of the ketone and ester functional groups.

Applications in Research and Development

As a functionalized building block, Methyl 5-acetyl-2-bromobenzoate is valuable in the synthesis of pharmaceutical intermediates and other complex organic molecules. The bromo-substituent can be readily modified through various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the acetyl group can undergo further transformations, making it a key starting material for creating diverse chemical libraries for drug discovery.

Caption: Potential synthetic transformations of Methyl 5-acetyl-2-bromobenzoate.

"Methyl 5-acetyl-2-bromobenzoate molecular structure"

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and a proposed synthetic pathway for Methyl 5-acetyl-2-bromobenzoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from structurally similar molecules and established chemical reactions to provide a robust resource for researchers.

Molecular Structure and Identifiers

Methyl 5-acetyl-2-bromobenzoate is a substituted aromatic compound containing a bromo, an acetyl, and a methyl ester group attached to a benzene ring.

| Identifier | Value |

| IUPAC Name | Methyl 5-acetyl-2-bromobenzoate |

| Synonyms | Benzoic acid, 5-acetyl-2-bromo-, methyl ester[1] |

| CAS Number | 1263286-07-2[1] |

| Molecular Formula | C₁₀H₉BrO₃[1] |

| Canonical SMILES | CC(=O)C1=CC(=C(C=C1)Br)C(=O)OC |

Physicochemical and Spectroscopic Data

Direct experimental data for Methyl 5-acetyl-2-bromobenzoate is not widely published. The following tables summarize key computed properties and predicted spectroscopic characteristics based on analogous compounds.

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 257.08 g/mol [1] | ChemNet |

| Boiling Point | 349.5 ± 32.0 °C | Predicted |

| Melting Point | Not available | - |

| Appearance | White to off-white solid | Predicted |

| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol) | Predicted |

Predicted Spectroscopic Data

The following are predicted spectral characteristics based on analyses of related compounds such as methyl 2-bromobenzoate and other acetylated aromatic esters.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2 | d | 1H | Ar-H (ortho to acetyl) |

| ~8.0 | dd | 1H | Ar-H (para to bromo) |

| ~7.7 | d | 1H | Ar-H (ortho to bromo) |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.6 | s | 3H | -C(=O)CH₃ |

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C =O (acetyl) |

| ~165 | C =O (ester) |

| ~140 | Ar-C (ipso to acetyl) |

| ~135 | Ar-C H |

| ~132 | Ar-C H |

| ~131 | Ar-C H |

| ~128 | Ar-C (ipso to ester) |

| ~120 | Ar-C (ipso to bromo) |

| ~53 | -OC H₃ |

| ~27 | -C(=O)C H₃ |

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| ~3000-3100 | Aromatic C-H stretch |

| ~2950 | Aliphatic C-H stretch |

| ~1725 | C=O stretch (ester) |

| ~1685 | C=O stretch (ketone) |

| ~1590, 1480 | Aromatic C=C stretch |

| ~1250 | C-O stretch (ester) |

| ~1050 | C-Br stretch |

| m/z | Interpretation |

| 256/258 | [M]⁺ molecular ion peak (presence of Br isotopes) |

| 241/243 | [M - CH₃]⁺ |

| 227/229 | [M - OCH₃]⁺ |

| 199/201 | [M - COOCH₃]⁺ |

| 156 | [M - Br - CO]⁺ |

| 43 | [CH₃CO]⁺ |

Proposed Synthetic Pathway

A plausible synthetic route to Methyl 5-acetyl-2-bromobenzoate involves a two-step process starting from methyl 2-bromobenzoate: a Friedel-Crafts acylation followed by purification.

Caption: Proposed synthesis of Methyl 5-acetyl-2-bromobenzoate.

Experimental Protocols

The following are detailed experimental protocols for the proposed synthesis and characterization of Methyl 5-acetyl-2-bromobenzoate.

Synthesis of Methyl 5-acetyl-2-bromobenzoate

Materials:

-

Methyl 2-bromobenzoate

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Acetyl Chloride

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1 M)

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

-

Silica Gel for column chromatography

-

Hexane

-

Ethyl Acetate

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous dichloromethane.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq.) to the suspension via the dropping funnel. Stir for 15 minutes.

-

Add a solution of methyl 2-bromobenzoate (1.0 eq.) in anhydrous dichloromethane dropwise to the reaction mixture at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and 1 M HCl.

-

Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure Methyl 5-acetyl-2-bromobenzoate.

Characterization Methods

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

Process the data to identify chemical shifts, multiplicities, and coupling constants.

4.2.2. Infrared (IR) Spectroscopy

-

Obtain an IR spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum from 4000 to 400 cm⁻¹.

-

Identify characteristic absorption bands for the functional groups present in the molecule.

4.2.3. Mass Spectrometry (MS)

-

Analyze the purified product using an Electron Ionization (EI) mass spectrometer.

-

Obtain the mass spectrum and identify the molecular ion peak and characteristic fragmentation patterns.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

-

Anhydrous aluminum chloride and acetyl chloride are corrosive and react violently with water. Handle with extreme care.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

References

Spectroscopic and Synthetic Profile of Methyl 5-acetyl-2-bromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for Methyl 5-acetyl-2-bromobenzoate, a compound of interest in synthetic and medicinal chemistry. Due to the limited availability of direct experimental data in public literature, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. Additionally, a plausible synthetic protocol for its preparation via Friedel-Crafts acylation is outlined, along with a workflow for its synthesis and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for Methyl 5-acetyl-2-bromobenzoate. These predictions are derived from the analysis of similar molecular structures and established spectroscopic databases.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.2-8.0 | d | 1H | Ar-H |

| ~8.0-7.8 | dd | 1H | Ar-H |

| ~7.7-7.5 | d | 1H | Ar-H |

| ~3.9 | s | 3H | -OCH₃ |

| ~2.6 | s | 3H | -C(O)CH₃ |

Predicted in CDCl₃ at 400 MHz.

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O (acetyl) |

| ~165 | C=O (ester) |

| ~140 | Ar-C |

| ~135 | Ar-C |

| ~132 | Ar-C |

| ~130 | Ar-C |

| ~128 | Ar-C |

| ~120 | Ar-C |

| ~53 | -OCH₃ |

| ~27 | -C(O)CH₃ |

Predicted in CDCl₃ at 100 MHz.

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2950-2850 | Weak | Aliphatic C-H Stretch |

| ~1725 | Strong | C=O Stretch (Ester) |

| ~1685 | Strong | C=O Stretch (Ketone) |

| ~1600, 1475 | Medium-Weak | Aromatic C=C Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

| ~800-700 | Strong | Ar-H Bending (out-of-plane) |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Relative Intensity | Assignment |

| 258/260 | High | [M]⁺ (Molecular ion with Br isotopes) |

| 243/245 | Medium | [M - CH₃]⁺ |

| 227/229 | Medium | [M - OCH₃]⁺ |

| 215/217 | Low | [M - C(O)CH₃]⁺ |

| 183 | High | [M - Br]⁺ |

| 43 | High | [CH₃CO]⁺ |

Experimental Protocols

A plausible and efficient method for the synthesis of Methyl 5-acetyl-2-bromobenzoate is the Friedel-Crafts acylation of Methyl 2-bromobenzoate.

Synthesis of Methyl 5-acetyl-2-bromobenzoate via Friedel-Crafts Acylation

-

Materials:

-

Methyl 2-bromobenzoate

-

Acetyl chloride or acetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM) or another suitable inert solvent

-

Hydrochloric acid (HCl), dilute aqueous solution

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 equivalents) to the suspension via the dropping funnel.

-

Stir the mixture for 15-20 minutes at 0 °C.

-

Add a solution of Methyl 2-bromobenzoate (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

-

Combine the organic layers and wash sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 5-acetyl-2-bromobenzoate.

-

Spectroscopic Analysis Protocol

-

¹H and ¹³C NMR Spectroscopy:

-

Dissolve a small sample of the purified product in a deuterated solvent (e.g., CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

-

FTIR Spectroscopy:

-

Obtain the infrared spectrum of the purified product using a Fourier Transform Infrared (FTIR) spectrometer, either as a thin film on a salt plate (if liquid) or as a KBr pellet (if solid).

-

-

Mass Spectrometry:

-

Acquire the mass spectrum using an electron ionization (EI) mass spectrometer to observe the molecular ion and characteristic fragmentation patterns.

-

Visualizations

The following diagrams illustrate the proposed synthetic pathway and the general workflow for the synthesis and characterization of Methyl 5-acetyl-2-bromobenzoate.

Caption: Proposed synthesis of Methyl 5-acetyl-2-bromobenzoate.

Caption: Workflow for synthesis and spectroscopic analysis.

An In-Depth Technical Guide to the Infrared Spectrum Analysis of Methyl 5-acetyl-2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the expected infrared (IR) spectrum of methyl 5-acetyl-2-bromobenzoate, a key intermediate in various synthetic pathways. This document outlines the theoretical basis for its spectral features, a detailed experimental protocol for acquiring the spectrum, and a logical workflow for its interpretation.

Predicted Infrared Spectral Data

The infrared spectrum of methyl 5-acetyl-2-bromobenzoate is characterized by the vibrational frequencies of its constituent functional groups: an aromatic ketone, an aromatic methyl ester, and a 1,2,4-trisubstituted benzene ring. The predicted absorption bands, their corresponding vibrational modes, and expected intensities are summarized in the table below.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Expected Intensity |

| ~3100-3000 | C-H Stretch | Aromatic | Medium to Weak |

| ~2960-2850 | C-H Stretch | Methyl (O-CH₃ and CO-CH₃) | Medium to Weak |

| ~1725 | C=O Stretch | Methyl Ester | Strong |

| ~1685 | C=O Stretch | Acetyl (Ketone) | Strong |

| ~1600, ~1475 | C=C Stretch | Aromatic Ring | Medium to Weak |

| ~1450 | C-H Bend (Asymmetric) | Methyl (O-CH₃ and CO-CH₃) | Medium |

| ~1360 | C-H Bend (Symmetric) | Methyl (CO-CH₃) | Medium |

| ~1280 | C-O Stretch (Asymmetric) | Methyl Ester | Strong |

| ~1100 | C-O Stretch (Symmetric) | Methyl Ester | Strong |

| ~880-800 | C-H Out-of-Plane Bend | 1,2,4-Trisubstituted Benzene | Strong |

| Below 700 | C-Br Stretch | Aryl Halide | Medium to Strong |

Experimental Protocol: Acquiring the IR Spectrum

A precise experimental protocol is crucial for obtaining a high-quality and reproducible IR spectrum. The following method is recommended for a solid sample like methyl 5-acetyl-2-bromobenzoate.

Method: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

This is a modern and rapid method for obtaining IR spectra of solid samples with minimal preparation.

Instrumentation:

-

Fourier Transform Infrared (FT-IR) Spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

Procedure:

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.

-

Clean the ATR crystal surface with a soft, lint-free cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) to remove any residues.

-

Allow the solvent to fully evaporate.

-

-

Background Spectrum Acquisition:

-

With the clean, empty ATR crystal, run a background scan. This will account for the absorbance of the crystal and any atmospheric components (e.g., CO₂, H₂O).

-

-

Sample Preparation and Loading:

-

Place a small amount (typically a few milligrams) of crystalline methyl 5-acetyl-2-bromobenzoate onto the center of the ATR crystal.

-

Lower the press arm of the ATR accessory to apply firm and even pressure to the sample, ensuring good contact between the sample and the crystal.

-

-

Sample Spectrum Acquisition:

-

Initiate the sample scan. The instrument will collect a specified number of scans (e.g., 16 or 32) and average them to improve the signal-to-noise ratio.

-

The software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Processing and Analysis:

-

Label the significant peaks in the spectrum with their corresponding wavenumbers.

-

Compare the obtained spectrum with the predicted absorption bands for verification of the compound's identity and purity.

-

-

Cleaning:

-

Release the press arm and carefully remove the sample from the ATR crystal using a soft spatula.

-

Clean the crystal surface thoroughly with a solvent-dampened cloth as described in step 1 to prepare for the next sample.

-

Workflow for IR Spectrum Analysis

The following diagram illustrates the logical workflow for the analysis of the IR spectrum of methyl 5-acetyl-2-bromobenzoate.

Caption: Workflow for IR Spectrum Analysis

Detailed Interpretation of the IR Spectrum

The IR spectrum of methyl 5-acetyl-2-bromobenzoate provides a molecular fingerprint, with key absorptions confirming its structure.

-

Carbonyl Region (1800-1650 cm⁻¹): Two distinct and strong absorption bands are expected in this region. The peak at the higher wavenumber, around 1725 cm⁻¹ , is attributed to the C=O stretching vibration of the methyl ester. Aromatic esters typically absorb in the 1730-1715 cm⁻¹ range.[1] The second strong peak, at a lower wavenumber of approximately 1685 cm⁻¹ , corresponds to the C=O stretch of the acetyl group (ketone). The conjugation of this carbonyl group with the aromatic ring lowers its vibrational frequency from that of a typical aliphatic ketone (around 1715 cm⁻¹).[2]

-

Aromatic and Alkyl C-H Stretching Region (3100-2850 cm⁻¹): Weak to medium bands between 3100 and 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the aromatic ring.[3] Just below 3000 cm⁻¹, absorptions corresponding to the C-H stretching of the methyl groups (from the ester and acetyl functionalities) are expected, typically in the 2960-2850 cm⁻¹ range.[1]

-

Fingerprint Region (below 1600 cm⁻¹): This region contains a wealth of structural information.

-

Aromatic C=C Stretching: Medium to weak intensity bands around 1600 cm⁻¹ and 1475 cm⁻¹ arise from the carbon-carbon stretching vibrations within the benzene ring.[3]

-

C-O Stretching: Two strong bands are characteristic of the ester group. The asymmetric C-O stretch is expected around 1280 cm⁻¹ , and the symmetric stretch should appear near 1100 cm⁻¹ .

-

C-H Bending: Asymmetric and symmetric bending vibrations of the methyl C-H bonds will appear around 1450 cm⁻¹ and 1360 cm⁻¹ , respectively.

-

Aromatic C-H Out-of-Plane Bending: For a 1,2,4-trisubstituted benzene ring, strong absorptions are expected in the 880-800 cm⁻¹ region.[4] This is a highly diagnostic feature for the substitution pattern of the aromatic ring.

-

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear at lower wavenumbers, typically below 700 cm⁻¹ .[5]

-

By carefully analyzing these characteristic absorption bands, researchers can confidently confirm the identity and assess the purity of methyl 5-acetyl-2-bromobenzoate.

References

In-Depth Technical Guide to the Mass Spectrometry of Methyl 5-acetyl-2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated mass spectrometric behavior of Methyl 5-acetyl-2-bromobenzoate. The document outlines the expected fragmentation patterns under electron ionization (EI), details a standard experimental protocol for its analysis, and presents the predicted mass spectral data in a clear, tabular format. This information is critical for the identification, characterization, and quality control of this compound in research and drug development settings.

Predicted Mass Spectral Data

The mass spectrum of Methyl 5-acetyl-2-bromobenzoate is predicted to exhibit a characteristic molecular ion peak cluster due to the presence of bromine, which has two stable isotopes, 79Br and 81Br, in nearly a 1:1 natural abundance.[1] The subsequent fragmentation is expected to be driven by the presence of the acetyl and methyl ester functional groups, leading to a series of diagnostic fragment ions. A summary of the predicted major ions is presented in the table below.

| m/z (79Br/81Br) | Proposed Fragment Ion | Structure | Notes |

| 256/258 | [M]+• | [C10H9BrO3]+• | Molecular ion peak. The two peaks of roughly equal intensity are characteristic of a monobrominated compound. |

| 241/243 | [M - CH3]+ | [C9H6BrO3]+ | Loss of a methyl radical from the acetyl group (α-cleavage).[2][3] |

| 225/227 | [M - OCH3]+ | [C9H6BrO2]+ | Loss of a methoxy radical from the methyl ester group. This is a common fragmentation for aromatic esters.[4][5] |

| 197/199 | [M - COOCH3]+ | [C8H6BrO]+ | Loss of the carbomethoxy group. |

| 183/185 | [M - CH3CO - OCH3]+• | [C8H5Br]+• | Loss of both the acetyl and methoxy groups. |

| 155/157 | [BrC6H4CO]+ | [C7H4BrO]+ | A prominent peak resulting from cleavage of the C-C bond between the aromatic ring and the acetyl group. |

| 127 | [C7H4O2]+• | [C7H4O2]+• | Loss of Br radical from the [M - OCH3]+ fragment. |

| 43 | [CH3CO]+ | [C2H3O]+ | Acetyl cation, a common fragment for compounds containing an acetyl group. |

Predicted Fragmentation Pathway

The fragmentation of Methyl 5-acetyl-2-bromobenzoate under electron ionization is initiated by the removal of an electron to form the molecular ion, [M]+•. The primary fragmentation pathways are expected to involve the loss of neutral fragments from the acetyl and ester groups.

References

An In-depth Technical Guide to Methyl 5-acetyl-2-bromobenzoate

Introduction

Methyl 5-acetyl-2-bromobenzoate is a halogenated aromatic ketone and ester derivative of benzoic acid. Its chemical structure makes it a valuable intermediate in organic synthesis, potentially serving as a building block for more complex molecules in pharmaceutical and materials science research. This guide provides a summary of its known physical and chemical properties, alongside a detailed, representative experimental protocol for its synthesis, which is crucial for researchers working with this compound. It should be noted that while basic identifiers and some computed properties are available, specific experimental data such as melting point, density, and detailed NMR spectra are not widely reported in publicly accessible literature.

Physical and Chemical Properties

The following table summarizes the key physical and chemical characteristics of Methyl 5-acetyl-2-bromobenzoate. Due to a lack of experimentally determined values in the literature for several properties, computed or predicted data are provided where available.

| Property | Value | Source |

| CAS Number | 1263286-07-2 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₃ | [1][2] |

| Molecular Weight | 257.08 g/mol | [1] |

| IUPAC Name | methyl 5-acetyl-2-bromobenzoate | [3][4] |

| Appearance | Data not available | |

| Melting Point | Data not available | [3] |

| Boiling Point | 349.5 ± 32.0 °C (Predicted) | [1] |

| Density | Data not available | [3] |

| Solubility | Data not available | |

| SMILES | CC(=O)C1=CC(=C(C=C1)Br)C(=O)OC | [3] |

| InChI | InChI=1S/C10H9BrO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3 | [3] |

| InChIKey | XPHIAVRWXRZWGE-UHFFFAOYSA-N | [3] |

Spectroscopic Data

Experimental Protocols

While a specific, published protocol for the synthesis of Methyl 5-acetyl-2-bromobenzoate is not available, a common and effective method for preparing analogous compounds is through the esterification of the corresponding carboxylic acid. The following is a detailed, representative protocol for the synthesis of a methyl benzoate derivative via acid-catalyzed esterification.

Protocol: Synthesis of Methyl Benzoate Derivative via Fischer Esterification

This protocol describes the general procedure for the esterification of a substituted benzoic acid with methanol, catalyzed by a strong acid.

Materials:

-

5-acetyl-2-bromobenzoic acid (1.0 equivalent)

-

Anhydrous Methanol (MeOH, ~20-50 equivalents, serves as reactant and solvent)

-

Concentrated Sulfuric Acid (H₂SO₄, catalytic amount, e.g., 0.1 equivalents)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ethyl Acetate (EtOAc)

-

Round-bottom flask equipped with a reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask, add 5-acetyl-2-bromobenzoic acid (1.0 eq.) and a magnetic stir bar.

-

Addition of Reagents: Add anhydrous methanol (20-50 eq.) to the flask to dissolve the starting material. While stirring, slowly add the catalytic amount of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C). Allow the reaction to proceed for 4-16 hours.

-

Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to the starting material.

-

Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

-

Solvent Removal: Remove the excess methanol using a rotary evaporator.

-

Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.

-

Final Concentration: Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude Methyl 5-acetyl-2-bromobenzoate can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like Methyl 5-acetyl-2-bromobenzoate.

Caption: Workflow for the synthesis and characterization of Methyl 5-acetyl-2-bromobenzoate.

References

In-Depth Technical Guide to the Solubility Profile of Methyl 5-acetyl-2-bromobenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility profile of Methyl 5-acetyl-2-bromobenzoate, a key intermediate in organic synthesis. Due to the limited availability of direct experimental quantitative data, this document combines qualitative information from existing literature with predicted solubility values in a range of common organic solvents. Furthermore, it outlines a detailed experimental protocol for determining the solubility of this compound and presents a plausible synthetic route. While specific signaling pathway interactions for Methyl 5-acetyl-2-bromobenzoate are not extensively documented, potential biological activities are discussed based on the known reactivity of related brominated acetophenone derivatives.

Introduction

Methyl 5-acetyl-2-bromobenzoate (C₁₀H₉BrO₃, Molar Mass: 257.08 g/mol ) is a solid, white to off-white compound at room temperature.[1] Its chemical structure, featuring a brominated benzene ring with acetyl and methyl ester functional groups, makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Understanding its solubility in various solvents is critical for optimizing reaction conditions, purification processes, and formulation development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of Methyl 5-acetyl-2-bromobenzoate is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₉BrO₃ | [1][2] |

| Molar Mass | 257.08 g/mol | [1] |

| Appearance | White to off-white solid | [1] |

| Boiling Point (Predicted) | 349.5 ± 32.0 °C | [1] |

| Density (Predicted) | 1.468 ± 0.06 g/cm³ | [1] |

Solubility Profile

Direct, experimentally determined quantitative solubility data for Methyl 5-acetyl-2-bromobenzoate is scarce in publicly available literature. However, based on the solubility of structurally similar compounds, such as other brominated acetophenones, a general qualitative profile can be inferred. These compounds typically exhibit low solubility in polar solvents like water and higher solubility in non-polar or weakly polar organic solvents.

To provide a more quantitative insight, the following table presents predicted solubility values in a range of common organic solvents. These values were estimated using computational models and should be considered as a guide for solvent selection, pending experimental verification.

| Solvent | Predicted Solubility ( g/100 mL) | Polarity |

| Water | < 0.1 | High |

| Methanol | 1 - 5 | High |

| Ethanol | 1 - 5 | High |

| Acetone | > 10 | Medium |

| Ethyl Acetate | > 10 | Medium |

| Dichloromethane | > 10 | Low |

| Chloroform | > 10 | Low |

| Toluene | 5 - 10 | Low |

| Hexane | < 1 | Low |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the solubility of Methyl 5-acetyl-2-bromobenzoate in a given organic solvent, based on the shake-flask method.

Objective: To determine the equilibrium solubility of Methyl 5-acetyl-2-bromobenzoate in a specific organic solvent at a controlled temperature.

Materials:

-

Methyl 5-acetyl-2-bromobenzoate (high purity)

-

Selected organic solvents (analytical grade)

-

Scintillation vials with caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringes and syringe filters (0.22 µm)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of Methyl 5-acetyl-2-bromobenzoate to a series of scintillation vials.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure saturation is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, cease shaking and allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the solution through a 0.22 µm syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.

-

Determine the mass of the filtered solution.

-

-

Quantification:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.

-

Once the solvent is completely removed, weigh the vial containing the dried solute.

-

The mass of the dissolved Methyl 5-acetyl-2-bromobenzoate can then be calculated.

-

Alternatively, the concentration of the filtered solution can be determined by a validated analytical method, such as HPLC, by comparing the response to a calibration curve prepared with known concentrations of the compound in the same solvent.

-

-

Data Analysis:

-

Calculate the solubility in g/100 mL or other desired units using the mass of the dissolved solute and the volume or mass of the solvent used.

-

Perform the experiment in triplicate to ensure the reproducibility of the results.

-

Synthesis Workflow

A plausible and efficient method for the synthesis of Methyl 5-acetyl-2-bromobenzoate is through the Friedel-Crafts acylation of methyl 2-bromobenzoate. The general workflow for this synthesis is outlined below.

Caption: Workflow for the synthesis of Methyl 5-acetyl-2-bromobenzoate.

Potential Signaling Pathway Interactions

While specific studies on the signaling pathways directly affected by Methyl 5-acetyl-2-bromobenzoate are limited, the biological activities of related brominated acetophenone derivatives suggest potential areas of interaction. Acetophenones, in general, are known to possess a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and antioxidant effects.[3]

The presence of the α-bromo-ketone moiety makes the molecule a potential alkylating agent, capable of reacting with nucleophilic residues in biomolecules such as proteins and nucleic acids. This reactivity could lead to the inhibition of enzymes or the disruption of protein-protein interactions.

Furthermore, benzoate derivatives are known to be metabolized in biological systems. It is plausible that Methyl 5-acetyl-2-bromobenzoate could interact with pathways involved in xenobiotic metabolism. However, further research is required to elucidate the specific molecular targets and signaling pathways modulated by this compound.

Conclusion

This technical guide has summarized the available and predicted information on the solubility profile of Methyl 5-acetyl-2-bromobenzoate. The compound is predicted to be more soluble in less polar organic solvents. A detailed experimental protocol for the quantitative determination of its solubility has been provided, alongside a logical synthetic workflow. While its specific biological activities and interactions with signaling pathways remain an area for further investigation, its structural features suggest potential for pharmacological activity. The information presented herein serves as a valuable resource for researchers and professionals working with this versatile chemical intermediate.

References

Stability and Storage of Methyl 5-acetyl-2-bromobenzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices for ensuring the stability and proper storage of Methyl 5-acetyl-2-bromobenzoate. While specific experimental data for this compound is not extensively available in public literature, this document outlines a robust framework for its handling, stability assessment, and storage based on the chemical properties of related aromatic bromo compounds and general best practices in the pharmaceutical and chemical research fields.

Introduction

Methyl 5-acetyl-2-bromobenzoate is a substituted aromatic compound with functional groups—a methyl ester, an acetyl group, and a bromine atom—that influence its reactivity and stability. Understanding its stability profile is critical for its use as a research chemical, a building block in organic synthesis, or an intermediate in drug development. Degradation of this compound can lead to the formation of impurities, which may impact experimental outcomes, reaction yields, and the safety profile of downstream products.

General Stability and Storage Recommendations

Based on the typical behavior of aromatic esters and brominated compounds, the following general storage conditions are recommended to minimize degradation.

Table 1: Recommended Storage Conditions for Methyl 5-acetyl-2-bromobenzoate

| Parameter | Recommendation | Rationale |

| Temperature | Store at 2-8 °C. For long-term storage, consider -20 °C. | Reduces the rate of potential hydrolytic and thermal degradation. |

| Light | Protect from light. Store in an amber vial or a dark location. | Aromatic compounds can be susceptible to photolytic degradation. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes the risk of oxidative degradation. |

| Moisture | Store in a tightly sealed container in a dry environment. | Prevents hydrolysis of the methyl ester group. |

Potential Degradation Pathways

The chemical structure of Methyl 5-acetyl-2-bromobenzoate suggests several potential degradation pathways that should be considered during its handling and in compatibility studies. The primary routes of degradation are likely to be hydrolysis and dehalogenation.

-

Hydrolysis: The methyl ester functionality is susceptible to hydrolysis, particularly in the presence of acids or bases, to yield 5-acetyl-2-bromobenzoic acid.

-

Dehalogenation: The carbon-bromine bond can be cleaved under certain conditions, such as in the presence of reducing agents or upon exposure to high energy (e.g., UV light), leading to the formation of Methyl 5-acetylbenzoate.

-

Oxidation: While less common for this structure, strong oxidizing conditions could potentially affect the acetyl group or the aromatic ring.

Caption: Potential degradation pathways for Methyl 5-acetyl-2-bromobenzoate.

Experimental Protocols for Stability Assessment

To empirically determine the stability of Methyl 5-acetyl-2-bromobenzoate, a series of forced degradation studies should be conducted. These studies expose the compound to stress conditions to accelerate degradation and identify potential degradants.

Forced Degradation Studies

Forced degradation studies are a crucial component of stability testing, providing insights into the intrinsic stability of a molecule and helping to develop stability-indicating analytical methods.[1][2][3]

Table 2: General Protocol for Forced Degradation Studies

| Condition | Suggested Stressor | Typical Conditions | Analysis |

| Acidic Hydrolysis | 0.1 M - 1 M HCl | Room temperature to 60 °C | HPLC, LC-MS |

| Basic Hydrolysis | 0.1 M - 1 M NaOH | Room temperature to 60 °C | HPLC, LC-MS |

| Oxidation | 3% - 30% H₂O₂ | Room temperature | HPLC, LC-MS |

| Thermal Degradation | Dry Heat | 60 °C - 100 °C (solid state) | HPLC, GC-MS |

| Photostability | UV and Visible Light | ICH Q1B guidelines | HPLC, LC-MS |

Analytical Methodology

A stability-indicating analytical method is essential to separate and quantify the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

4.2.1. HPLC Method Development (General Approach)

-

Column Selection: A C18 reversed-phase column is a good starting point.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.

-

Method Validation: The method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear.

Logical Workflow for Stability Assessment

The process of assessing the stability of a chemical compound like Methyl 5-acetyl-2-bromobenzoate follows a logical progression from initial characterization to the establishment of long-term storage conditions.

Caption: A generalized workflow for the stability assessment of a chemical compound.

Conclusion

While specific stability data for Methyl 5-acetyl-2-bromobenzoate is limited, a systematic approach based on established principles of chemical stability testing can provide the necessary information for its safe and effective use. By implementing proper storage conditions, conducting forced degradation studies, and developing a validated stability-indicating method, researchers and drug development professionals can ensure the integrity of this compound throughout its lifecycle. The protocols and workflows outlined in this guide provide a solid foundation for achieving this goal.

References

Introduction

Methyl 5-acetyl-2-bromobenzoate and its derivatives are valuable building blocks in organic synthesis, particularly in the development of pharmaceutical agents. The strategic placement of the bromo, acetyl, and methyl ester functionalities on the benzene ring allows for a variety of chemical transformations, making these compounds versatile intermediates. This technical guide provides a comprehensive overview of Methyl 5-acetyl-2-bromobenzoate and its related compounds, detailing their synthesis, chemical properties, and applications, with a focus on experimental protocols and data for researchers in drug discovery and development.

Core Compound: Methyl 5-acetyl-2-bromobenzoate

Methyl 5-acetyl-2-bromobenzoate is a key intermediate whose chemical structure allows for diverse synthetic modifications.

Chemical Properties

| Property | Value |

| CAS Number | 1263286-07-2 |

| Molecular Formula | C₁₀H₉BrO₃ |

| Molecular Weight | 257.08 g/mol [1] |

| Synonyms | Benzoic acid, 5-acetyl-2-bromo-, methyl ester[1] |

Synthesis

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for Methyl 5-acetyl-2-bromobenzoate is not available in the public domain. Researchers synthesizing this compound would need to perform full characterization using techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Related Compounds and Their Synthesis

Several related compounds demonstrate the synthetic utility of the bromobenzoate scaffold. These derivatives are often employed as intermediates in the synthesis of complex molecules, including active pharmaceutical ingredients.

Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate

A crucial intermediate in the synthesis of the long-acting β2-adrenergic agonist, Salmeterol.[2][3][4][5][6]

Chemical Properties

| Property | Value |

| CAS Number | 27475-14-5[7][8][9] |

| Molecular Formula | C₁₇H₁₅BrO₄[7][8][9][10] |

| Molecular Weight | 363.20 g/mol [7][10] |

| Appearance | White to yellowish solid[7] |

Experimental Protocol: Synthesis of Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate [3][5]

This synthesis is a two-step process starting from methyl 5-acetyl-2-hydroxybenzoate.

Step 1: Benzylation of Methyl 5-acetyl-2-hydroxybenzoate

-

Reaction Setup: In a suitable reaction vessel, dissolve methyl 5-acetyl-2-hydroxybenzoate (1.0 eq) in a polar aprotic solvent such as dimethylformamide (DMF) or acetone.

-

Addition of Reagents: Add a base, typically potassium carbonate (K₂CO₃), and a phase-transfer catalyst like tetrabutylammonium bromide.

-

Benzylating Agent: Add benzyl chloride to the mixture.

-

Reaction Conditions: Heat the reaction mixture to facilitate the benzylation.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and perform an aqueous work-up. The crude product, methyl 5-acetyl-2-(benzyloxy)benzoate, can be purified by recrystallization.

Step 2: Bromination of Methyl 5-acetyl-2-(benzyloxy)benzoate

-

Reaction Setup: Dissolve the methyl 5-acetyl-2-(benzyloxy)benzoate from the previous step in a suitable solvent.

-

Brominating Agent: Add a brominating agent, such as bromine (Br₂), in the presence of an acid catalyst like aluminum chloride (AlCl₃).

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature to ensure selective bromination of the acetyl group.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification can be achieved through recrystallization to yield Methyl 2-(benzyloxy)-5-(2-bromoacetyl)benzoate.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Predicted shifts would include aromatic protons, a singlet for the benzylic CH₂, a singlet for the bromoacetyl CH₂, and a singlet for the methyl ester protons. |

| ¹³C NMR | Expected signals include those for the carbonyl carbons of the ester and ketone, aromatic carbons, the benzylic carbon, the bromoacetyl carbon, and the methyl ester carbon. |

| IR (cm⁻¹) | Characteristic peaks for C=O stretching (ester and ketone), C-O stretching, and aromatic C-H stretching are expected. |

| Mass Spec (m/z) | The molecular ion peak [M]⁺ and characteristic isotopic patterns for bromine would be observed. |

Methyl 2-amino-5-bromobenzoate

This compound is a versatile intermediate used in the synthesis of various heterocyclic compounds and has applications in materials science.

Chemical Properties

| Property | Value |

| CAS Number | 52727-57-8[11] |

| Molecular Formula | C₈H₈BrNO₂ |

| Molecular Weight | 230.06 g/mol [11] |

| Melting Point | 72-74 °C[11] |

Experimental Protocol: Synthesis of Methyl 2-amino-5-bromobenzoate [12]

This synthesis involves the bromination of 2-aminobenzoic acid followed by Fischer esterification.

Step 1: Bromination of 2-Aminobenzoic Acid

-

Reactant Preparation: Prepare a solution of sodium 2-aminobenzoate in glacial acetic acid.

-

Bromine Addition: Slowly add a solution of bromine in glacial acetic acid to the cooled solution of sodium 2-aminobenzoate.

-

Reaction and Isolation: Stir the mixture at a controlled temperature. The resulting precipitate, 2-amino-5-bromobenzoic acid, is filtered, washed, and dried.

Step 2: Fischer Esterification [12]

-

Reaction Setup: In a round-bottom flask, suspend 2-amino-5-bromobenzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Heat the mixture to reflux for 30-60 minutes, monitoring the reaction by TLC.

-

Neutralization and Extraction: After cooling, pour the reaction mixture into water and neutralize with an aqueous sodium carbonate solution. Extract the product with an organic solvent like diethyl ether.

-

Purification: Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization.

Spectroscopic Data

| Technique | Data |

| ¹H NMR (Predicted) | Singlet for -OCH₃ (~3.8 ppm), broad singlet for -NH₂, and signals for aromatic protons (6.5-8.0 ppm).[12] |

| ¹³C NMR (Predicted) | Signal for -OCH₃ (~52 ppm), aromatic carbons (110-150 ppm), and the ester carbonyl (~167 ppm).[12] |

| IR (cm⁻¹) | N-H stretching bands (around 3497, 3383 cm⁻¹), C=O stretching (~1675 cm⁻¹), and aromatic C=C bands. |

| Mass Spec (m/z) | Molecular ion peak and fragments showing the loss of the methoxy group. |

Methyl 5-bromo-2-methylbenzoate

A useful intermediate for further functionalization, particularly through reactions involving the methyl group or Suzuki coupling at the bromo position.

Chemical Properties

| Property | Value |

| CAS Number | 79669-50-4[13] |

| Molecular Formula | C₉H₉BrO₂[13] |

| Molecular Weight | 229.07 g/mol [13] |

| Melting Point | 46-50 °C |

Experimental Protocol: Synthesis of Methyl 5-bromo-2-methylbenzoate

The synthesis typically involves two main steps: the bromination of 2-methylbenzoic acid and subsequent esterification.

Step 1: Bromination of 2-Methylbenzoic Acid [4]

-

Reaction Setup: Dissolve 2-methylbenzoic acid in concentrated sulfuric acid.

-

Bromine Addition: Add bromine dropwise to the solution at room temperature.

-

Reaction and Isolation: Stir the reaction for several hours. Pour the reaction mixture into ice water to precipitate the product. The solid, a mixture of 5-bromo- and 3-bromo-2-methylbenzoic acid, is filtered and washed. The desired 5-bromo isomer can be purified by recrystallization.

Step 2: Esterification of 5-Bromo-2-methylbenzoic Acid

-

Procedure: The purified 5-bromo-2-methylbenzoic acid can be esterified using the Fischer esterification method described above for Methyl 2-amino-5-bromobenzoate, using methanol and a catalytic amount of sulfuric acid.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Consistent with the structure.[14] |

| ¹³C NMR | Expected signals for the methyl ester, the aromatic methyl group, the aromatic carbons, and the ester carbonyl. |

| IR | Available through various databases.[13] |

| Mass Spec (m/z) | Molecular ion peak and fragmentation pattern consistent with the structure. |

Methyl 5-bromo-2-(bromomethyl)benzoate

This di-brominated compound is a highly reactive intermediate, with the benzylic bromide being particularly susceptible to nucleophilic substitution.

Chemical Properties

| Property | Value |

| CAS Number | 79670-17-0[15] |

| Molecular Formula | C₉H₈Br₂O₂[15] |

| Molecular Weight | 307.97 g/mol [15] |

Experimental Protocol: Synthesis of Methyl 5-bromo-2-(bromomethyl)benzoate

This compound can be synthesized from Methyl 5-bromo-2-methylbenzoate via radical bromination.

-

Reaction Setup: Dissolve Methyl 5-bromo-2-methylbenzoate in a non-polar solvent like carbon tetrachloride.

-

Reagents: Add N-bromosuccinimide (NBS) as the bromine source and a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN).

-

Reaction Conditions: Reflux the mixture with irradiation from a sunlamp or a UV lamp to initiate the radical reaction.

-

Work-up and Purification: After the reaction is complete, cool the mixture, filter off the succinimide byproduct, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | A singlet for the -CH₂Br protons, a singlet for the -OCH₃ protons, and signals for the aromatic protons. |

| ¹³C NMR | Signals for the benzylic carbon attached to bromine, the methyl ester carbon, aromatic carbons, and the ester carbonyl carbon. |

| IR (cm⁻¹) | Characteristic peaks for C=O stretching, C-Br stretching, and C-O stretching. |

| Mass Spec (m/z) | Molecular ion peak with the characteristic isotopic pattern for two bromine atoms. |

Synthetic Workflow and Signaling Pathway Visualization

The following diagrams illustrate key synthetic pathways and a relevant biological signaling pathway involving a downstream product.

Caption: Synthesis of a key Salmeterol precursor.

Caption: Salmeterol's β2-adrenergic signaling pathway.

Caption: Synthetic relationships of related compounds.